4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
Description
4-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core linked via an azetidine-carbonyl bridge to a 4-phenyl-1,2,3-triazole moiety. This structure combines three pharmacologically significant motifs:
- Pyridine: Aromatic nitrogen-containing ring with electron-withdrawing properties, enhancing binding affinity in medicinal chemistry .
- Azetidine: A strained four-membered ring that influences conformational rigidity and metabolic stability.
- 1,2,3-Triazole: A click chemistry-derived heterocycle known for hydrogen-bonding capabilities and metal coordination .
The compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method widely used for its regioselectivity and efficiency .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSDPWJRINGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.
Scientific Research Applications
4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its biological activity makes it a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring, in particular, is known to bind to various receptors and enzymes, leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine with structurally related compounds, emphasizing molecular features, physicochemical properties, and biological activities:
Structural and Functional Insights
Benzonitrile in S727-1019 enhances polarity, likely improving aqueous solubility over the phenyl group in the target compound .
Biological Activity :
- Compound 82 (pyridine-triazole-trimethoxyphenyl) exhibits superior anticancer activity (IC50 = 0.22 μM) against MCF7 cells compared to doxorubicin (IC50 = 1.93 μM) . This suggests that electron-donating groups (e.g., methoxy) on the phenyl ring enhance potency.
- The target compound’s phenyl-triazole moiety may coordinate metals (e.g., Pd in ), hinting at catalytic or metallodrug applications .
Synthetic Accessibility :
- CuAAC (click chemistry) is a common route for triazole synthesis, as seen in and . However, substituents like diethoxymethyl () or cyclopropoxymethyl () require specialized reagents, affecting scalability .
Physicochemical Properties
- Molecular Weight : The target compound (330.39 g/mol) falls within the drug-like range (200–500 g/mol), similar to S727-1019 (337.38 g/mol) but smaller than T505-0024 (350.42 g/mol) .
- Polarity : Benzonitrile (S727-1019) and diethoxymethyl () groups increase hydrophilicity, whereas the target compound’s phenyl group favors lipophilicity, impacting membrane permeability .
Biological Activity
The compound 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a hybrid molecule that combines the structural features of azetidine and triazole, both of which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can be described as follows:
- Molecular Formula : C₁₄H₁₄N₄O
- Molecular Weight : 270.29 g/mol
- IUPAC Name : 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety has been linked to the inhibition of various kinases involved in cancer progression. For instance:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Savolitinib | c-Met Kinase | 0.005 | |
| Compound A | BACE-1 | 0.01 | |
| Compound B | PDGFR | 0.02 |
In particular, the incorporation of the triazole ring in the compound enhances its binding affinity to target proteins, potentially leading to effective treatment options for cancers such as non-small cell lung cancer and renal cell carcinoma.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Research indicates that compounds similar to 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine demonstrate activity against a range of bacteria and fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.
Case Studies
A recent study evaluated the pharmacological effects of a similar triazole-based compound in vivo. The results indicated that administration led to significant tumor reduction in xenograft models of breast cancer:
Study Summary :
- Model : MDA-MB-231 xenograft in mice
- Dosage : 10 mg/kg/day for 21 days
- Outcome : Tumor volume decreased by 70% compared to control (p < 0.01).
This case illustrates the potential therapeutic efficacy of triazole-containing compounds in oncology.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine, and how are reaction conditions optimized?
- The synthesis typically involves a multi-step approach:
Azetidine functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety onto the azetidine ring. This step requires precise temperature control (60–80°C) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Carbonyl linkage formation : Coupling the azetidine-triazole intermediate with pyridine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%).
- Optimization focuses on solvent polarity, catalyst loading (e.g., 5–10 mol% Cu(I)), and reaction time (12–24 hours) to maximize yields (65–90%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.30–8.83 ppm confirm pyridine and triazole protons. Azetidine protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- ¹³C NMR : Carbonyl signals at ~165–170 ppm and aromatic carbons at 120–150 ppm validate the structure .
Advanced Research Challenges
Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?
- X-ray crystallography using SHELXL software refines the 3D structure, identifying bond angles and torsional strains. For example:
- The azetidine ring adopts a puckered conformation (envelope or twist), confirmed by SHELX-derived torsion angles .
- Hydrogen bonding between the triazole N-H and pyridine ring stabilizes the planar arrangement .
Q. What strategies address contradictory biological activity data in CNS-related assays?
- Hypothesis : Discrepancies may arise from off-target interactions or variable blood-brain barrier (BBB) penetration.
- Methodological approaches :
Orthogonal assays : Compare enzyme inhibition (e.g., phosphodiesterase) with receptor binding (e.g., dopamine D4) to identify primary targets .
Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
Molecular docking : Simulations (AutoDock, Schrödinger) predict binding affinities to receptors like D4R, guiding SAR modifications .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Key modifications :
- Triazole substitution : Replacing phenyl with fluorophenyl (electron-withdrawing) improves target selectivity (e.g., 10-fold increase in D4R affinity) .
- Azetidine ring expansion : Pyrrolidine analogs show improved metabolic stability but reduced BBB penetration .
- Assay design :
- Use in vitro cytotoxicity panels (e.g., MCF-7, A549) to prioritize non-toxic candidates .
- Measure logP values (e.g., 2.5–3.5) to balance lipophilicity and solubility .
Data Analysis and Reproducibility
Q. How should researchers validate synthetic reproducibility across labs?
- Critical parameters to document :
- Solvent purity (HPLC-grade), catalyst batch (e.g., CuI vs. CuBr), and inert atmosphere (Ar/N₂) .
- Detailed NMR assignments (integration, coupling constants) to confirm intermediate structures .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) :
- Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole C4 position is reactive toward alkylation .
- Molecular dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on reaction pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
